Farnesyl acetate

Beschreibung

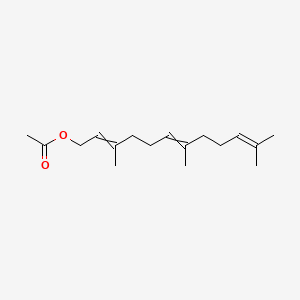

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGZINMAOQWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047222 | |

| Record name | Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Rosy floral aroma | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908-0.914 | |

| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29548-30-9 | |

| Record name | Farnesyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029548309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Farnesyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Farnesyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate (C₁₇H₂₈O₂) is a naturally occurring sesquiterpenoid ester. As a derivative of farnesol, it plays a role in various biological processes and is of significant interest to researchers in fields ranging from entomology to oncology. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, green, and rosy odor.[1][2] It is practically insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][3]

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₂₈O₂ | [4] |

| Molecular Weight | 264.40 g/mol | [4] |

| Boiling Point | 165-166 °C at 9.00 mmHg; 325 °C at 760 mmHg | [1][5] |

| Melting Point | Not available | [5] |

| Density | 0.905 - 0.914 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.470 - 1.478 at 20 °C | [1][2] |

| Vapor Pressure | 0.000054 mmHg at 25 °C (estimated) | [1] |

| Flash Point | 110 °C (230 °F) | [1][5] |

| Solubility in Water | 0.03236 mg/L at 25 °C (estimated) | [1] |

| logP (Octanol/Water) | 5.790 (estimated) | [1] |

Experimental Protocols

Synthesis of this compound from Farnesol

A common method for the synthesis of this compound is the esterification of farnesol with acetic anhydride in the presence of a base catalyst like pyridine.[5][6]

Materials:

-

Farnesol

-

Dry pyridine

-

Acetic anhydride

-

Petroleum ether (b.p. 60–68 °C)

-

5% Sulfuric acid

-

Saturated aqueous sodium hydrogen carbonate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a stoppered Erlenmeyer flask, dissolve 0.11 moles of farnesol in 40 mL of dry pyridine.

-

Add 40 mL of acetic anhydride in four portions over a 15-minute period while stirring.

-

Allow the mixture to stand for 6 hours.

-

Pour the mixture onto 250 g of ice and add 400 mL of water.

-

Extract the aqueous mixture with five 100-mL portions of petroleum ether.

-

Combine the organic extracts and wash successively with two 50-mL portions of water, 5% sulfuric acid, and saturated aqueous sodium hydrogen carbonate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator to yield this compound as a colorless oil.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex mixtures like essential oils.

Instrumentation and Conditions (Adapted for Sesquiterpene Acetates):

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Column: HP-5 (30m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.[3]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program:

-

Initial temperature: 80 °C.

-

Ramp: 10 °C/min to 280 °C.[7]

-

-

Carrier Gas: Helium at a constant flow rate.[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: m/z 40-550.

-

Identification: Based on comparison of mass spectra with NIST libraries and retention indices.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of this compound and its stereoisomers.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS).

-

¹H-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Data should include chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.[8]

-

¹³C-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Unambiguous assignment of all carbon resonances can be achieved using techniques such as Lanthanide Induced Shifts (LIS).[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for identifying the functional groups present in this compound.

Instrumentation and Conditions:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000–600 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.[2]

-

Sample Preparation: A few drops of the liquid sample are placed directly on the ATR crystal.[10]

-

Key Spectral Features: The IR spectrum of this compound will show characteristic strong absorption bands for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretches (between 1300 and 1000 cm⁻¹).[6]

Signaling Pathways and Biological Activity

This compound, as a derivative of farnesol, is implicated in cellular processes such as apoptosis. Farnesol has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the endoplasmic reticulum (ER) stress response and the activation of key signaling pathways, including the NF-κB and MAPK pathways.[1][11][12]

Farnesol-Induced Apoptosis via NF-κB and MAPK Signaling

Farnesol treatment in human lung carcinoma cells has been demonstrated to reduce the levels of IκBα, leading to the nuclear translocation of the NF-κB p65/RelA subunit.[12] Concurrently, farnesol activates the MEK1/2-ERK1/2 signaling cascade, which in turn activates MSK1. Activated MSK1 then phosphorylates p65/RelA at Ser276, enhancing its transcriptional activity.[12] This cascade results in the increased expression of inflammatory and apoptosis-related genes.[1][12]

Caption: Farnesol-induced NF-κB and MAPK signaling cascade leading to apoptosis.

Experimental Workflow for Synthesis and Purification

The synthesis and subsequent purification of this compound can be visualized as a streamlined workflow, ensuring high purity of the final product.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a sesquiterpenoid with well-defined chemical and physical properties. Its synthesis is straightforward, and its analysis can be accomplished using standard chromatographic and spectroscopic techniques. The biological activity of its precursor, farnesol, particularly in inducing apoptosis through defined signaling pathways, highlights the potential of this compound and related compounds as subjects for further investigation in drug development and other scientific disciplines. This guide provides the foundational technical information necessary for researchers to effectively work with and understand this versatile molecule.

References

- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. This compound | C17H28O2 | CID 94403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 29548-30-9) [scentree.co]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Farnesyl Acetate in Plants: A Technical Guide for Researchers

Abstract

Farnesyl acetate, a significant contributor to the aroma and flavor profiles of numerous plants, is a sesquiterpenoid ester synthesized through a complex and highly regulated metabolic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, intended for researchers, scientists, and professionals in drug development. The document outlines the core enzymatic steps, from central carbon metabolism to the final esterification, and presents quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Introduction

Terpenoids represent the largest and most diverse class of natural products in plants, playing crucial roles in growth, development, and interactions with the environment. Among these, sesquiterpenoids (C15) are responsible for a wide array of biological activities and characteristic fragrances. This compound, an ester derived from the sesquiterpene alcohol farnesol, is a notable volatile organic compound found in various plant species, contributing to their distinctive scents. Understanding the biosynthesis of this compound is critical for applications in flavor and fragrance industries, as well as for potential pharmaceutical development due to the diverse biological activities of terpenoids.

This guide details the two primary pathways for the synthesis of the universal isoprene building blocks, the subcellular compartmentalization of these pathways, the formation of the immediate precursor farnesyl diphosphate, and the final enzymatic conversion to this compound.

The this compound Biosynthesis Pathway

The journey to this compound begins with the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct and spatially separated pathways for the production of IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[1][2]

The Mevalonate (MVA) Pathway (Cytosolic)

The MVA pathway, primarily occurring in the cytosol, is the principal source of precursors for sesquiterpenoid biosynthesis.[3] The pathway commences with the condensation of three molecules of acetyl-CoA.[4][5]

The key enzymatic steps are:

-

Acetoacetyl-CoA Thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Reductase (HMGR): A key regulatory enzyme that reduces HMG-CoA to mevalonate.[6]

-

Mevalonate Kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-diphosphate.

-

Mevalonate Diphosphate Decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to form IPP.[5]

The Methylerythritol Phosphate (MEP) Pathway (Plastidial)

Located in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates and is the primary source for monoterpenes, diterpenes, and carotenoids.[2][3] While less directly involved in cytosolic sesquiterpenoid synthesis, cross-talk between the MVA and MEP pathways through the exchange of IPP has been reported.[3]

Formation of Farnesyl Diphosphate (FPP)

IPP produced by either pathway can be isomerized to DMAPP by Isopentenyl Diphosphate Isomerase (IDI) . The synthesis of the direct precursor to all sesquiterpenoids, farnesyl diphosphate (FPP), is catalyzed by Farnesyl Diphosphate Synthase (FPPS) . This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.[7][8]

-

DMAPP + IPP → Geranyl Diphosphate (GPP) (C10)

-

GPP + IPP → Farnesyl Diphosphate (FPP) (C15)

FPPS is a critical branch-point enzyme in isoprenoid metabolism.[7][8]

Conversion of FPP to this compound

The final steps in the biosynthesis of this compound involve the conversion of FPP to farnesol, followed by its acetylation.

-

Terpene Synthase (TPS)/Phosphatase Activity: FPP is converted to farnesol. This can be achieved through the action of a specific farnesol synthase, a type of terpene synthase, or through the action of phosphatases that remove the diphosphate group from FPP.

-

Alcohol Acyltransferase (AAT): The terminal step is the esterification of farnesol with an acetyl group, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[9] These enzymes utilize acetyl-CoA as the acetyl donor. AATs belong to the diverse BAHD superfamily of acyltransferases.

The overall pathway from acetyl-CoA to this compound is depicted in the following diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Farnesol-Induced Cell Death and Stimulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase Activity in Tobacco cv Bright Yellow-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H28O2 | CID 94403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Farnesyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Farnesyl acetate, a naturally occurring sesquiterpenoid and a derivative of the isoprenoid pathway intermediate farnesyl pyrophosphate, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, summarizing key research findings, experimental methodologies, and quantitative data to support further investigation and potential therapeutic development.

Core Mechanism: Inhibition of DNA Replication and Protein Prenylation

The primary mechanism of action of this compound in mammalian cells is the inhibition of DNA replication. Studies have demonstrated that this compound effectively arrests Chinese hamster ovary (CHO) and human (HeLa) cells prior to the DNA synthesis (S) phase of the cell cycle.[1] This effect is achieved through a mechanism that is independent of the mevalonate pathway, as its inhibitory action is observed even in cells lacking HMG-CoA reductase or in the presence of high levels of compactin, an inhibitor of HMG-CoA reductase.[1]

A key aspect of this compound's activity is its ability to block protein prenylation, a crucial post-translational modification where isoprenoid groups are attached to proteins.[1] This inhibition is comparable to that of known farnesylation inhibitors. The irreversible nature of the DNA replication block after prolonged exposure (over 6 hours) suggests a mechanism distinct from simple metabolic inhibition.[1]

Signaling Pathway of this compound's Inhibition of DNA Replication

Caption: this compound inhibits protein prenylation, a process essential for DNA replication, leading to S phase arrest.

Insecticidal Activity: A Disruptor of Insect Development

This compound has demonstrated significant toxicity against various insect species, positioning it as a potential biopesticide. Its mechanism in insects appears to be linked to the disruption of the juvenile hormone (JH) pathway.

In the diamondback moth, Plutella xylostella, this compound exposure leads to extended developmental times and significant morphogenetic abnormalities, such as larval-pupal intermediates and adults with twisted wings.[2] Research suggests that this compound may act as an inhibitor of farnesol dehydrogenase, an enzyme critical for the biosynthesis of juvenile hormone III (JHIII).[2] By disrupting JHIII levels, this compound interferes with normal insect development and reproduction.

Experimental Workflow for Assessing Insecticidal Activity

Caption: Workflow for evaluating the insecticidal effects of this compound on insect development.

Quantitative Data Summary

| Parameter | Organism/Cell Line | Effect | Value | Reference |

| LD50 | Red Palm Weevil Larvae | Toxicity | 7867 ppm | [3] |

Detailed Experimental Protocols

Inhibition of DNA Replication in Cell Culture

-

Cell Lines: Chinese hamster ovary (CHO) and human (HeLa) cells.

-

Methodology:

-

Cells are cultured in appropriate media.

-

This compound is added to the culture medium at various concentrations.

-

DNA synthesis is measured by the incorporation of [3H]thymidine.

-

Cell cycle progression is analyzed using fluorescence-activated cell sorter (FACS) analysis to determine the percentage of cells in G1, S, and G2/M phases.

-

To assess the independence from the mevalonate pathway, experiments are repeated in the presence of compactin or in HMG-CoA reductase-deficient cell lines.

-

Protein synthesis is monitored by [35S]methionine incorporation to ensure the observed effects are specific to DNA replication.[1]

-

Assessment of Insecticidal Activity

-

Organism: Diamondback moth, Plutella xylostella.

-

Methodology:

-

Larvae are reared on an artificial diet.

-

Sublethal concentrations of this compound are incorporated into the diet.

-

Developmental parameters, including larval and pupal duration, pupal weight, and emergence rate, are recorded.

-

Morphological abnormalities in pupae and adults are observed and categorized.

-

Fecundity and egg hatchability of the surviving adults are assessed to determine effects on reproduction.[2]

-

Relationship to Farnesol

This compound is a derivative of farnesol, a more extensively studied sesquiterpenoid. Farnesol itself is known to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels and is a precursor to insect juvenile hormones.[4] While this compound's mechanisms are being elucidated, the structural similarity to farnesol suggests potential overlapping or related biological activities that warrant further investigation.

Logical Relationship of Farnesol and this compound

Caption: this compound is synthesized from farnesol through an acetylation reaction.

References

- 1. This compound, a derivative of an isoprenoid of the mevalonate pathway, inhibits DNA replication in hamster and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity and Sublethal Effect of this compound on Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Mode of Action of Farnesol, the “Noble Unknown” in Particular in Ca2+ Homeostasis, and Its Juvenile Hormone-Esters in Evolutionary Retrospect [frontiersin.org]

A Technical Guide to the Isomers and Stereochemistry of Farnesyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid, is a pivotal molecule in various biological and commercial domains, from perfumery to potential therapeutic applications. Its bioactivity is intrinsically linked to the geometric isomerism around its two non-terminal double bonds, giving rise to four distinct stereoisomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). This technical guide provides a comprehensive overview of these isomers, detailing their stereochemistry, physicochemical properties, and the experimental protocols for their synthesis and characterization. Furthermore, it explores the biosynthetic origins of its precursor, farnesyl pyrophosphate (FPP), and its critical role in cellular signaling pathways, particularly protein prenylation.

Introduction to this compound Isomerism

This compound (3,7,11-trimethyl-2,6,10-dodecatrien-1-yl acetate) is an acyclic sesquiterpene ester. The presence of carbon-carbon double bonds at the C2 and C6 positions results in the potential for geometric isomerism.[1] Consequently, four stereoisomers exist, each with a unique three-dimensional structure that dictates its chemical and biological properties. The isomers are designated based on the E (entgegen, opposite) and Z (zusammen, together) nomenclature for the substituents around the double bonds.

The four stereoisomers are:

-

(2E,6E)-Farnesyl acetate (trans, trans)

-

(2Z,6E)-Farnesyl acetate (cis, trans)

-

(2E,6Z)-Farnesyl acetate (trans, cis)

-

(2Z,6Z)-Farnesyl acetate (cis, cis)

While mixtures of these isomers are common in commercial applications like fragrances[1][2], individual isomers often exhibit specific biological activities, such as functioning as insect pheromones or possessing distinct toxicological profiles.[3][4] Understanding the stereochemistry is therefore crucial for research and development in fields relying on stereospecific molecular interactions.

Physicochemical and Spectroscopic Data

The differentiation and identification of this compound isomers rely on precise analytical techniques. While their elemental composition and molecular weight are identical, their physical properties and spectroscopic signatures show subtle but significant differences. Carbon-13 NMR spectroscopy is particularly powerful for distinguishing between the isomers.[5]

Table 1: Physicochemical Properties of this compound Isomers

| Property | (2E,6E)-Farnesyl Acetate | (2Z,6E)-Farnesyl Acetate | (2E,6Z)-Farnesyl Acetate | (2Z,6Z)-Farnesyl Acetate | General Mixture |

| CAS Number | 4128-17-0[6] | 40266-29-3[7] | 24163-98-2[8] | 24163-97-1[9] | 29548-30-9[10] |

| Molecular Formula | C₁₇H₂₈O₂[6] | C₁₇H₂₈O₂[7] | C₁₇H₂₈O₂[11] | C₁₇H₂₈O₂[9] | C₁₇H₂₈O₂[10] |

| Molecular Weight | 264.40 g/mol [6] | 264.40 g/mol [7] | 264.40 g/mol [11] | 264.40 g/mol [9] | 264.40 g/mol [10] |

| Boiling Point | 115-125 °C @ 0.3 mmHg | Data not available | 676.77 K (calc.)[12] | Data not available | 325 °C @ 760 mmHg[1] |

| Density | 0.914 g/mL at 25 °C | Data not available | Data not available | Data not available | 0.91 g/mL at 20 °C |

| Refractive Index | n20/D 1.477 | Data not available | Data not available | Data not available | n20/D 1.477 |

| Flash Point | 103.33 °C[13] | Data not available | Data not available | Data not available | 110 °C[1] |

Table 2: Selected ¹³C-NMR Chemical Shifts (ppm) for this compound Isomers

Data derived from studies on farnesol and its acetate derivatives. Chemical shifts are indicative and may vary slightly based on solvent and experimental conditions.[5]

| Carbon Atom | (2E,6E) Isomer | (2Z,6E) Isomer | (2E,6Z) Isomer | (2Z,6Z) Isomer |

|---|---|---|---|---|

| C-1 | 61.4 | 61.4 | 61.4 | 61.4 |

| C-2 | 118.8 | 119.8 | 118.8 | 119.8 |

| C-3 | 142.3 | 141.2 | 142.3 | 141.2 |

| C-4 | 39.6 | 39.6 | 32.0 | 32.0 |

| C-5 | 26.6 | 26.6 | 34.2 | 34.2 |

| C-12 (Methyl on C-3) | 16.5 | 23.6 | 16.5 | 23.6 |

Biological Synthesis and Signaling Pathways

This compound is derived from its precursor alcohol, farnesol. In nature, farnesol is synthesized from farnesyl pyrophosphate (FPP) , a central intermediate in the mevalonate (MVA) pathway.[14] FPP is a C15 isoprenoid that serves as a branch-point for the synthesis of thousands of compounds, including sesquiterpenes, sterols (like cholesterol), carotenoids, and dolichols.[15][16][17]

Figure 1: Biosynthesis of this compound via the Mevalonate Pathway.

A critical function of FPP in cellular biology is its role as a lipid donor in protein prenylation. This post-translational modification involves the attachment of farnesyl (or geranylgeranyl) groups to specific cysteine residues near the C-terminus of proteins, such as those in the Ras superfamily of small GTPases. This process is essential for anchoring these proteins to cell membranes, which is a prerequisite for their function in signal transduction pathways that regulate cell growth, differentiation, and survival.[18] The enzyme responsible for this transfer is farnesyltransferase (FTase).

Figure 2: The Protein Farnesylation Signaling Pathway.

Experimental Protocols

Synthesis of this compound from Farnesol

This protocol describes a general method for the esterification of farnesol, which is often commercially available as a mixture of isomers.[19] Stereospecific synthesis of a particular isomer requires a stereocontrolled synthesis of the corresponding farnesol isomer first.

Materials:

-

Farnesol (isomer mixture or pure isomer)

-

Acetic anhydride

-

Dry pyridine

-

Petroleum ether (b.p. 60–68°C)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve farnesol (e.g., 0.11 mol) in dry pyridine (e.g., 40 mL) in a stoppered Erlenmeyer flask.

-

Add acetic anhydride (e.g., 40 mL) in portions over a 15-minute period while stirring.

-

Allow the mixture to stand at room temperature for approximately 6 hours to ensure complete reaction.

-

Pour the reaction mixture onto ice (approx. 250 g) and add water (approx. 400 mL).

-

Extract the aqueous mixture with five 100-mL portions of petroleum ether.

-

Combine the organic extracts and wash successively with two 50-mL portions of water, two 50-mL portions of 5% sulfuric acid (to remove pyridine), and finally with saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield crude this compound as a colorless oil.

-

The product can be further purified by flash chromatography if necessary.[19]

Isomer Separation and Characterization Workflow

The analysis and separation of a mixture of this compound isomers typically follow a multi-step workflow involving chromatography and spectroscopy.

Figure 3: Workflow for Isomer Separation and Characterization.

Protocol: Isomer Identification by NMR Spectroscopy

-

Sample Preparation: Dissolve a purified isomer fraction (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D correlation experiments like COSY can also be performed to aid in proton assignments.[5]

-

Spectral Analysis:

-

¹H NMR: Analyze the chemical shifts and coupling constants of the vinylic protons (at C-2 and C-6) and the allylic methyl protons (at C-3 and C-7). The stereochemistry influences these values.

-

¹³C NMR: The chemical shifts of the allylic carbons (C-4, C-5) and the methyl carbons attached to the double bonds (C-12) are particularly sensitive to the E/Z configuration. For instance, a methyl group on a Z (cis) double bond typically resonates at a lower field (is more deshielded) compared to one on an E (trans) double bond due to steric effects.[5] By comparing the observed chemical shifts to established data (as in Table 2), the stereochemistry of each double bond can be unequivocally assigned.

-

Conclusion

The stereochemistry of this compound is a determining factor in its physical properties and biological function. The four distinct isomers—(2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z)—arise from geometric constraints at the C2 and C6 double bonds. Their biosynthesis is intricately linked to the mevalonate pathway and the central intermediate FPP, a molecule vital for numerous cellular processes, including the crucial post-translational modification of signaling proteins. For professionals in drug development and chemical biology, a thorough understanding of these isomers, supported by robust analytical and synthetic protocols, is essential for harnessing their potential. The methodologies outlined herein provide a foundational framework for the synthesis, separation, and definitive characterization of this compound stereoisomers.

References

- 1. ScenTree - this compound (CAS N° 29548-30-9) [scentree.co]

- 2. chemimpex.com [chemimpex.com]

- 3. Semiochemical compound: (Z,Z)-3,7,11-Trimethyl-2,6,10-dodecatrienyl acetate | C17H28O2 [pherobase.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. (E,E)-farnesyl acetate [flavscents.com]

- 7. (Z,E)-Farnesyl acetate [webbook.nist.gov]

- 8. This compound, (2E,6Z)- | C17H28O2 | CID 1551481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, (2Z,6Z)- | C17H28O2 | CID 1551479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. (E,Z)-farnesyl acetate [webbook.nist.gov]

- 12. (E,Z)-farnesyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. (E,E)-farnesyl acetate, 4128-17-0 [thegoodscentscompany.com]

- 14. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Farnesyl Acetate: A Modulator of Mevalonate Pathway-Dependent Cellular Processes

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of farnesyl acetate's role as it pertains to the mevalonate pathway. While direct enzymatic inhibition within the pathway by this compound is not established, this document elucidates its significant impact on downstream cellular processes that are critically dependent on mevalonate pathway intermediates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mevalonate pathway and its associated signaling cascades.

Introduction to the Mevalonate Pathway and this compound

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for a multitude of cellular functions, including protein prenylation, which is vital for the proper localization and function of key signaling proteins like those in the Ras superfamily.[1][3][4][5]

This compound is a derivative of farnesol and, by extension, a downstream metabolite of FPP, a key intermediate in the mevalonate pathway.[2][6] While not a direct inhibitor of the pathway's rate-limiting enzyme, HMG-CoA reductase, this compound has been shown to exert significant biological effects by interfering with cellular processes that rely on the output of the mevalonate pathway.[6]

Quantitative Data on the Biological Effects of Farnesyl Compounds

While specific quantitative data for this compound's direct interaction with mevalonate pathway enzymes is limited, studies on its precursor, farnesol, and a related analog, farnesyl-O-acetylhydroquinone, provide valuable insights into the potential potency of farnesyl derivatives.

| Compound | Cell Line | Assay | IC50 | Reference |

| Farnesol | HBL-52 (optic nerve sheath meningioma) | Cell Viability (MTT Assay) | 25 µM | [7][8] |

| Farnesyl-O-acetylhydroquinone | B16F10 (murine melanoma) | Cell Proliferation | 2.5 µM | [9] |

| Farnesol | B16F10 (murine melanoma) | Cell Proliferation | 45 µM | [9] |

| Geranyl-O-acetylhydroquinone | B16F10 (murine melanoma) | Cell Proliferation | 5.1 µM | [9] |

| Geraniol | B16F10 (murine melanoma) | Cell Proliferation | 160 µM | [9] |

Table 1: Comparative IC50 values of farnesol and its derivatives on various cancer cell lines.

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | Farnesol Dehydrogenase (from Plutella xylostella) | 0.02 µM |

Table 2: Inhibitory constant of this compound on farnesol dehydrogenase.

Core Mechanisms of Action

This compound's primary mechanisms of action appear to be downstream of the main mevalonate pathway, focusing on the inhibition of DNA replication and the disruption of protein prenylation.

Inhibition of DNA Replication and Cell Cycle Arrest

This compound has been demonstrated to inhibit DNA replication in both hamster and human cell lines.[6] This effect is notably independent of the mevalonate pathway's upstream regulation, as it occurs in cells lacking HMG-CoA reductase and in cells treated with compactin, an HMG-CoA reductase inhibitor.[6] This suggests that this compound does not act by depleting an essential mevalonate-derived metabolite required for replication.[6]

Furthermore, treatment with this compound for over six hours leads to an irreversible blockage of cells in the S phase of the cell cycle.[6] Studies on farnesol and farnesyl-O-acetylhydroquinone have shown these compounds can induce cell cycle arrest at the G1 and G2/M phases.[7][9]

Inhibition of Protein Prenylation

A key molecular effect of this compound is the blockage of protein prenylation, a post-translational modification essential for the function of many signaling proteins.[6] The extent of this inhibition is comparable to that of known farnesylation inhibitors like BZA-5B.[6] Protein farnesylation, catalyzed by farnesyltransferase, involves the attachment of a farnesyl group from FPP to a cysteine residue in a C-terminal "CaaX" box of a target protein.[10] This lipid modification is crucial for membrane anchoring and protein-protein interactions.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Figure 1: The Mevalonate Pathway, highlighting the origin of Farnesyl Pyrophosphate (FPP) and its derivatives.

Figure 2: The Ras signaling cascade and the role of farnesylation, a target of this compound's inhibitory action.

References

- 1. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesol-Induced Generation of Reactive Oxygen Species via Indirect Inhibition of the Mitochondrial Electron Transport Chain in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. This compound, a derivative of an isoprenoid of the mevalonate pathway, inhibits DNA replication in hamster and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effects of Farnesol in optic nerve sheath meningioma cell line and its effects on cell cycle progression, autophagy, cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbuon.com [jbuon.com]

- 9. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Farnesyl Acetate in Insect Physiology: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid, plays a significant and varied role in the biology of insects. This technical guide synthesizes current research to provide a comprehensive overview of its functions, ranging from its potent insecticidal properties and its action as a juvenile hormone analogue to its role as a pheromone. This document details the underlying biochemical pathways, presents quantitative data on its biological effects, outlines key experimental methodologies, and provides visual representations of relevant processes to support advanced research and the development of novel pest management strategies.

Introduction

This compound is a derivative of farnesol, a key intermediate in the juvenile hormone (JH) biosynthesis pathway in insects.[1][2][3][4][5][6] JHs are critical regulators of a wide array of physiological processes, including development, reproduction, and diapause.[6] The structural similarity of this compound to JH precursors allows it to act as a juvenile hormone analogue (JHA), disrupting normal insect development and reproduction.[1][7][8] This property has made it a compound of interest for the development of biorational insecticides.[1] Furthermore, specific isomers of this compound have been identified as sex pheromones in certain insect species, highlighting its diverse biological significance.[9] This guide aims to provide a detailed technical resource on the biological roles of this compound in insects.

Biochemical Role and Signaling Pathway

This compound's primary biochemical relevance in insects is linked to the juvenile hormone III (JHIII) biosynthesis pathway. JHIII is the most common form of JH in insects.[6] The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[1][3][4] FPP is then hydrolyzed to farnesol.[1][2] Farnesol is subsequently oxidized to farnesal and then to farnesoic acid, which is ultimately epoxidized and methylated to form JHIII.[1][2][5]

This compound can interfere with this pathway. As a farnesol derivative, it can act as a competitive inhibitor for enzymes involved in the later stages of JH biosynthesis.[1] More significantly, it can mimic the effects of JH, leading to developmental and reproductive abnormalities.[1][7] This is believed to occur through its interaction with the JH receptor complex.[7][8]

Quantitative Data on Biological Effects

The insecticidal and sublethal effects of this compound have been quantified in several studies. The following tables summarize key data.

Table 1: Toxicity of this compound against Insect Pests

| Insect Species | Developmental Stage | Bioassay Method | LC50 (96 h) | Reference |

| Plutella xylostella (Diamondback Moth) | 2nd Instar Larvae | Leaf-dip | 56.41 mg/L | [1][8][10] |

| Rhynchophorus ferrugineus (Red Palm Weevil) | Larvae | Not specified | 7867 ppm | [11] |

Table 2: Sublethal Effects of this compound on Plutella xylostella

Data obtained from treating 2nd instar larvae with a sublethal concentration (LC50 = 56.41 mg/L) of this compound.[1]

| Parameter | Control (Mean ± SE) | This compound Treated (Mean ± SE) | Fold Change |

| Larval Developmental Time (days) | 8.40 ± 0.15 | 11.85 ± 0.24 | 1.41 (increase) |

| Pupal Weight (mg) | 5.50 ± 0.09 | 3.90 ± 0.08 | 0.71 (decrease) |

| Pupation Rate (%) | 95.33 ± 1.33 | 68.67 ± 2.03 | 0.72 (decrease) |

| Adult Emergence Rate (%) | 92.00 ± 2.08 | 59.33 ± 2.40 | 0.64 (decrease) |

| Female Ratio (%) | 51.00 ± 1.53 | 42.00 ± 2.08 | 0.82 (decrease) |

| Fecundity (eggs/female) | 183.07 ± 18.58 | 80.11 ± 1.05 | 0.44 (decrease) |

| Egg Hatching Rate (%) | 96.67 ± 1.20 | 72.00 ± 2.08 | 0.74 (decrease) |

| Oviposition Period (days) | 4.80 ± 0.15 | 3.20 ± 0.12 | 0.67 (decrease) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments cited in this guide.

Leaf-Dip Bioassay for Toxicity Assessment

This method is used to determine the lethal concentration (LC) of a substance on leaf-feeding insects.[1][12]

Objective: To determine the LC50 of this compound against Plutella xylostella larvae.

Materials:

-

This compound

-

Tween-20 (0.02%)

-

Distilled water

-

Mustard plants (Brassica rapa)

-

Petri dishes

-

Second-instar P. xylostella larvae

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 12.5, 25, 50, and 100 mg/L) in distilled water containing 0.02% Tween-20 as a surfactant.[1] A control solution should be prepared with distilled water and 0.02% Tween-20 only.

-

Leaf Treatment: Excise leaf discs (e.g., 4.5 cm diameter) from mustard plants. Dip each leaf disc into a test solution for 10 seconds.[1]

-

Drying: Air-dry the treated leaf discs at room temperature for approximately 2 hours.[1]

-

Insect Exposure: Place one treated leaf disc into a petri dish. Introduce a set number of second-instar larvae (e.g., 10) into each petri dish.[1]

-

Incubation: Maintain the petri dishes at controlled conditions (e.g., 25 ± 1 °C, 12h:12h L:D photoperiod).[1]

-

Mortality Assessment: Record larval mortality at specified time points (e.g., 96 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula.[1] Perform probit analysis to calculate the LC50 value.[1]

Sublethal Effects Bioassay

This protocol assesses the impact of a non-lethal concentration of a substance on various life history parameters of an insect.[1]

Objective: To determine the sublethal effects of the LC50 concentration of this compound on the development and reproduction of P. xylostella.

Materials:

-

This compound solution at LC50 concentration (56.41 mg/L)[1]

-

Fresh mustard plants

-

Second-instar P. xylostella larvae (e.g., 100 per replicate)

-

Screen cages for rearing

Procedure:

-

Plant Treatment: Prepare the LC50 concentration of this compound solution. Spray fresh mustard plants with the solution until runoff. For the control, spray plants with distilled water containing the surfactant.[1]

-

Drying: Allow the treated plants to air-dry for approximately 2 hours.[1]

-

Insect Introduction: Release 100 second-instar larvae (previously starved for 2 hours) onto the treated plants within a screen cage.[1] Replicate each treatment (this compound and control) at least three times.

-

Rearing and Observation: Rear the larvae through to the adult stage on the treated plants, replacing with freshly treated plants as needed.

-

Data Collection:

-

Developmental Time: Record the duration of the larval and pupal stages.

-

Pupal Weight: Weigh individual pupae within 24 hours of pupation.

-

Pupation and Emergence Rates: Count the number of larvae that successfully pupate and the number of adults that emerge.

-

Fecundity and Fertility: Pair newly emerged male and female adults. Count the total number of eggs laid per female (fecundity) and the percentage of eggs that hatch (fertility).

-

Oviposition Period: Record the duration of the egg-laying period.

-

-

Data Analysis: Use appropriate statistical tests (e.g., t-test) to compare the means of the treatment and control groups for each parameter.[1]

Pheromonal Role of this compound

Beyond its role as a JHA, (E,E)-farnesyl acetate has been identified as a female-produced sex pheromone in the click beetle Agriotes ustulatus.[9] The addition of this pheromone to floral lures has been shown to dramatically increase the capture of female beetles, suggesting a synergistic effect and a role in both intra- and inter-sexual communication.[9] This dual functionality underscores the complexity of chemical signaling in insects and presents opportunities for developing more sophisticated and targeted pest monitoring and management tools.

Conclusion and Future Directions

This compound is a versatile and biologically active compound with significant implications for insect physiology and pest management. Its mode of action as a juvenile hormone analogue, leading to toxicity and a range of sublethal effects, makes it a promising candidate for the development of biorational insecticides. The quantitative data clearly demonstrate its negative impact on the reproductive success and population numbers of key pests like Plutella xylostella.[1][10] Furthermore, its role as a pheromone in certain species opens up avenues for its use in monitoring and attract-and-kill strategies.[9]

Future research should focus on elucidating the precise molecular interactions between this compound and the juvenile hormone receptor complex in a wider range of insect species. Investigating potential synergistic or antagonistic effects with other compounds could lead to the development of more potent and specific insecticide formulations. For drug development professionals, the disruption of the JH pathway by compounds like this compound represents a valuable target for creating novel, insect-specific control agents with potentially low environmental impact.

References

- 1. mdpi.com [mdpi.com]

- 2. Farnesyl Phosphatase, a Corpora allata Enzyme Involved in Juvenile Hormone Biosynthesis in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mevalonate-Farnesal Biosynthesis in Ticks: Comparative Synganglion Transcriptomics and a New Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity and Sublethal Effect of this compound on Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. entomoljournal.com [entomoljournal.com]

Farnesyl Acetate: A Natural Juvenile Hormone Analog for Insect Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid ester, demonstrates significant potential as a biorational insecticide through its action as a juvenile hormone (JH) analog. By mimicking the endogenous JH of insects, this compound can disrupt normal development, metamorphosis, and reproduction, leading to mortality or reduced population fitness. This technical guide provides a comprehensive overview of the core science behind this compound's mode of action, its biological effects, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of insect pest management.

Introduction

Insect juvenile hormones (JHs) are acyclic sesquiterpenoids that play a pivotal role in regulating a wide array of physiological processes, including development, reproduction, and diapause.[1] The presence of JH maintains the larval state, preventing metamorphosis until the appropriate developmental stage.[2] A decline in JH titer is a prerequisite for the initiation of metamorphosis to the pupal and adult stages.[3] This critical role in insect life cycles makes the JH signaling pathway an attractive target for the development of insect growth regulators (IGRs).

This compound is a derivative of farnesol, a key intermediate in the JH biosynthesis pathway.[4][5] Found in various plants, it acts as a natural juvenile hormone analog (JHA), mimicking the effects of endogenous JH and disrupting the delicate hormonal balance required for normal insect development.[6][7] Its application can lead to lethal developmental aberrations, such as the failure of metamorphosis, or sublethal effects that reduce the reproductive success of pest populations.[7]

Mechanism of Action

Juvenile Hormone Biosynthesis Pathway

The biosynthesis of JH III, the most common form of JH in insects, begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[5] The final steps, known as the JH-branch, involve the conversion of FPP to JH III. This compound is structurally related to intermediates in this pathway. The generally accepted late steps in JH III biosynthesis are as follows:

-

FPP to Farnesol: FPP is hydrolyzed by farnesyl pyrophosphatase to yield farnesol.

-

Farnesol to Farnesal: Farnesol is oxidized by farnesol dehydrogenase to farnesal.[8]

-

Farnesal to Farnesoic Acid: Farnesal is further oxidized by an aldehyde dehydrogenase to produce farnesoic acid.

-

Farnesoic Acid to JH III: The final steps can vary between insect orders. In most orders, farnesoic acid is first methylated by juvenile hormone acid methyltransferase (JHAMT) to form methyl farnesoate, which is then epoxidized by a P450 epoxidase to yield JH III.[9]

Metabolic Fate of this compound

While direct metabolic studies on this compound are limited, it is strongly hypothesized that it acts as a pro-hormone. General esterase activity is common in insects and is known to hydrolyze a variety of ester substrates.[10][11] It is likely that non-specific esterases in the insect hemolymph or tissues cleave the acetate group from this compound, releasing farnesol.[2] This farnesol can then enter the JH biosynthesis pathway, leading to an artificially high level of JH III or its precursors, thus exerting its juvenoid effect.

Juvenile Hormone Signaling Pathway

The molecular action of JH is mediated by an intracellular receptor complex. The current model involves the following key components:

-

Receptor Binding: JH binds to the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[5]

-

Dimerization: Ligand binding to the PAS-B domain of Met induces a conformational change, causing it to dissociate from a homodimer and heterodimerize with its partner, Taiman (Tai), also known as SRC in some species.

-

DNA Binding: The JH-Met-Tai complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event activates the transcription of early-response genes, most notably Krüppel-homolog 1 (Kr-h1).[12][13] Kr-h1 is a zinc-finger transcription factor that acts as the primary mediator of the JH "status quo" effect by repressing the expression of metamorphic genes.[14]

This compound, by elevating the effective concentration of JH or a closely related active molecule, activates this signaling cascade at an inappropriate time, leading to the continued expression of Kr-h1 and the suppression of metamorphosis.[6]

Biological Activity and Quantitative Data

This compound exhibits both lethal and sublethal effects across different insect orders. Its primary mode of action is the disruption of metamorphosis, but it also impacts reproduction and development.

Lethal Activity

The lethal concentration (LC50) and lethal dose (LD50) of this compound have been determined for several insect species. This data is crucial for assessing its potential as an insecticide.

| Insect Species | Order | Bioassay Method | Value | Reference(s) |

| Plutella xylostella (Diamondback Moth) | Lepidoptera | Leaf-dip (96 h) | LC50: 56.41 mg/L | [7][15] |

| Rhynchophorus ferrugineus (Red Palm Weevil) | Coleoptera | Larval diet | LD50: 7867 ppm | [3][16] |

| Aedes albopictus (Asian Tiger Mosquito) | Diptera | Larval immersion | Larvicidal activity confirmed | [17] |

Sublethal Effects

At concentrations below the lethal threshold, this compound can induce a range of sublethal effects that negatively impact pest populations. A study on Plutella xylostella using a sublethal concentration (LC50) demonstrated significant effects on key life-history parameters.[7]

| Parameter | Control (Mean) | This compound (Mean) | Fold Change | Reference |

| Larval Development Time (days) | 8.40 | 11.85 | + 1.41x | [7] |

| Pupal Development Time (days) | 4.80 | 5.70 | + 1.19x | [7] |

| Pupal Weight (mg) | 4.10 | 2.90 | - 1.41x | [7] |

| Pupation Rate (%) | 98.33 | 70.00 | - 1.40x | [7] |

| Adult Emergence Rate (%) | 96.67 | 63.33 | - 1.53x | [7] |

| Fecundity (eggs/female) | 125.6 | 30.1 | - 4.17x | [7] |

| Egg Hatching Rate (%) | 95.3 | 86.2 | - 1.10x | [7] |

In addition to these quantitative effects, topical application of this compound induces severe morphological abnormalities, including the formation of larval-pupal intermediates and adults with malformed wings that are unable to emerge successfully.[7]

Key Experimental Protocols

Evaluating the JH-like activity of this compound involves a suite of bioassays and molecular techniques. The following section details the methodologies for several key experiments.

Topical Bioassay on Tenebrio molitor Pupae

This classic bioassay assesses the ability of a compound to inhibit adult emergence.

-

Insect Rearing: Rear mealworms (Tenebrio molitor) on a diet of wheat bran and a moisture source (e.g., carrot) at 25-28°C.

-

Pupal Collection: Collect newly eclosed pupae (0-24 hours old). White, untanned pupae are ideal.

-

Compound Preparation: Prepare a stock solution of this compound in a volatile solvent like acetone. Create a dilution series (e.g., 10 µg/µL, 1 µg/µL, 0.1 µg/µL, etc.).

-

Topical Application: Using a micro-applicator or a fine-tipped syringe, apply 1 µL of the test solution to the ventral side of the pupa's abdomen. Apply 1 µL of acetone alone for the control group.

-

Incubation: Place individual pupae in separate wells of a multi-well plate or small petri dishes and incubate at 27°C.

-

Scoring: After 7-10 days, score the results based on a scale (e.g., 0 = normal adult emergence; 1 = adult with slight wing deformities; 2 = severe deformities, adult unable to emerge; 3 = pupal-adult intermediate; 4 = dead pupa).

-

Data Analysis: Calculate the percentage of individuals showing a juvenilizing effect at each concentration and determine the effective dose (ED50).

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to the JH receptor (Met) by measuring its ability to compete with a radiolabeled JH.

-

Receptor Preparation:

-

Culture insect cells (e.g., Sf9 cells) expressing a recombinant Met protein.

-

Harvest cells and prepare a membrane fraction by homogenization followed by differential centrifugation.[9][18] Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition.

-

Total Binding: Add membrane preparation, radiolabeled JH (e.g., [³H]-JH III) at a concentration near its Kd, and binding buffer.

-

Non-specific Binding (NSB): Add membrane preparation, [³H]-JH III, and a high concentration (e.g., 1000-fold excess) of unlabeled JH III.

-

Competition: Add membrane preparation, [³H]-JH III, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[19]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

qPCR for Krüppel-homolog 1 (Kr-h1) Expression

This molecular assay quantifies the in vivo response to this compound by measuring the upregulation of the primary JH-response gene, Kr-h1.

-

Insect Treatment and Tissue Collection:

-

Treat insects (e.g., last instar larvae) with this compound via topical application or diet.

-

At a specific time point post-treatment (e.g., 24 hours), dissect the target tissue (e.g., fat body or abdominal epidermis).[20]

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissue using a suitable kit (e.g., Trizol or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[21]

-

-

qPCR Reaction:

-

Design and validate primers specific to the Kr-h1 gene and a stable reference gene (e.g., Actin or Ribosomal Protein L32).

-

Prepare the qPCR master mix containing SYBR Green, dNTPs, Taq polymerase, and forward/reverse primers.

-

Set up reactions in a 96-well qPCR plate with cDNA template from control and treated samples, as well as no-template controls.

-

Run the plate in a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[21]

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for Kr-h1 and the reference gene in all samples.

-

Calculate the relative expression of Kr-h1 in treated samples compared to controls using the 2-ΔΔCq method. This will show the fold-change in gene expression induced by this compound.

-

Conclusion and Future Directions

This compound is a potent natural JHA with demonstrated efficacy against pests in multiple insect orders. Its mode of action via the JH signaling pathway makes it a valuable tool for biorational pest control. The quantitative data show that it can induce both direct mortality and significant sublethal effects that reduce population viability.

While the current body of research is promising, several areas warrant further investigation. Direct measurement of the binding affinity of this compound to the Met receptor across a range of insect species would provide crucial data for structure-activity relationship studies. Furthermore, detailed in vivo and in vitro metabolism studies are needed to definitively confirm its conversion to farnesol and subsequent entry into the JH biosynthesis pathway. As a naturally derived compound, this compound represents a promising lead for the development of new, environmentally-benign insect growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Juvenile hormone biosynthesis in moths: synthesis and evaluation of farnesol homologs as alternate substrates of farnesol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Analysis of esterase enzyme activity in adults of the major malaria vector Anopheles funestus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

- 12. Roles of Krüppel Homolog 1 and Broad-Complex in the Development of Dendroctonus armandi (Coleoptera: Scolytinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity and Sublethal Effect of this compound on Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound|Research Compound [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Farnesyl Acetate in Essential Oils: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the occurrence of farnesyl acetate in essential oils, methodologies for its extraction and quantification, and its biosynthetic origins. This compound, a naturally occurring sesquiterpenoid, is a constituent of various plant essential oils and is of interest for its potential applications in the pharmaceutical and fragrance industries.

Occurrence of this compound in Essential Oils

This compound has been identified in a variety of plant essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. A summary of reported quantitative data is presented in Table 1.

| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference(s) |

| Myrciaria floribunda | Leaves | Hydrodistillation | 13.4 - 19.9 | |

| Abelmoschus moschatus (Ambrette) | Seed | Not Specified | 4 | [1] |

| Cananga odorata (Ylang-Ylang) | Flowers | CO2 Extract | 2.00 | |

| Thymus spp. (Thyme) | Not Specified | Not Specified | 0.40 | |

| Amomum gagnepainii | Leaves | Not Specified | Present | [2][3][4] |

| Daphne odora | Not Specified | Not Specified | Present | |

| Artemisia annua | Not Specified | Not Specified | Present |

Table 1: Quantitative Occurrence of this compound in Various Essential Oils. This table summarizes the reported concentrations of this compound in different plant species. "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources.

Experimental Protocols

The extraction and analysis of this compound from plant materials involve several key steps, from the initial separation of the essential oil to its detailed chemical characterization.

Essential Oil Extraction

Steam distillation and hydrodistillation are the most common methods for extracting essential oils from plant material.[5] These methods are effective for separating volatile compounds like this compound from the non-volatile plant matrix.

2.1.1. Steam Distillation Protocol

-

Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel.

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then cooled as it passes through the condenser, returning it to a liquid state.

-

Separation: The collected liquid, a mixture of water (hydrosol) and essential oil, will naturally separate due to differences in polarity and density. The less dense essential oil layer is then carefully separated.

2.1.2. Hydrodistillation Protocol

-

Plant Material Submersion: The plant material is fully submerged in water in a distillation flask.

-

Heating: The water is heated to boiling, and the resulting steam carries the volatile essential oils.

-

Condensation and Separation: The subsequent steps of condensation and separation are identical to those in steam distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[6]

2.2.1. Sample Preparation

-

Dilution: A small aliquot of the essential oil is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration for GC-MS analysis.[7]

2.2.2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of essential oils containing this compound. Specific conditions may need to be optimized depending on the instrument and the exact composition of the essential oil.

| Parameter | Typical Value |

| Gas Chromatograph (GC) | |

| Column | DB-5ms or HP-5MS (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

-

Injection Volume | 1 µL | | Injector Temperature | 250 °C | | Split Ratio | 50:1 or 100:1 | | Oven Temperature Program | Initial temperature of 60-70°C, ramp at 2-5°C/min to 240-280°C | | Mass Spectrometer (MS) | | | Ionization Mode | Electron Ionization (EI) | | Ionization Energy | 70 eV | | Mass Range | 40-500 amu | | Ion Source Temperature | 230 °C | | Quadrupole Temperature | 150 °C |

Table 2: Typical GC-MS Parameters for Essential Oil Analysis.

2.2.3. Compound Identification and Quantification

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and entries in mass spectral libraries such as NIST and Wiley.[7]

-

Quantification: The relative percentage of each compound is typically determined by integrating the peak area of the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound analysis and biosynthesis.

Figure 1: Experimental Workflow for this compound Analysis. This diagram outlines the key steps from plant material to the final analytical report.

References

- 1. ScenTree - this compound (CAS N° 29548-30-9) [scentree.co]

- 2. A protein farnesyl transferase involved in abscisic acid signal transduction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 7. vipsen.vn [vipsen.vn]

An In-depth Technical Guide to the Enzymatic Synthesis of Farnesyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of farnesyl acetate, a sesquiterpenoid ester with applications in the fragrance industry and potential as a biofuel. The document details the biosynthetic pathways, presents quantitative data from microbial production, and offers detailed experimental protocols for key aspects of its synthesis and analysis.

Introduction to this compound

This compound is a naturally occurring organic compound classified as a sesquiterpenoid ester. It is formed from the alcohol farnesol and an acetyl group.[1] this compound and its precursor, farnesol, are found in many essential oils and are used in perfumery to create sweet, floral scents.[1] Beyond its use as a fragrance, this compound has been investigated for its biological activities, including the inhibition of DNA replication in certain cell lines.[2] The growing interest in sustainable chemical production has also positioned this compound as a potential advanced biofuel.[1]

This guide focuses on the enzymatic routes to this compound synthesis, which offer a green alternative to traditional chemical methods. These biocatalytic approaches leverage the specificity and efficiency of enzymes to produce this compound from renewable feedstocks.

Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound can be achieved through a single enzymatic step from its immediate precursors or via a multi-step biosynthetic pathway from a simple carbon source like glucose.

The most direct enzymatic route to this compound is the esterification of farnesol with an acetyl donor, typically acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT).

The enzyme primarily utilized for this purpose is the alcohol acetyltransferase ATF1 from Saccharomyces cerevisiae.[1] ATF1 exhibits broad substrate specificity and can efficiently catalyze the formation of a variety of acetate esters.

Alternatively, lipases can be employed for the synthesis of farnesyl esters in non-aqueous media. For instance, the immobilized lipase Lipozyme RM IM from Rhizomucor miehei has been effectively used to catalyze the esterification of farnesol.[3]